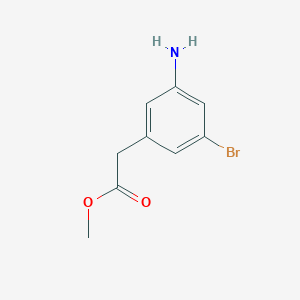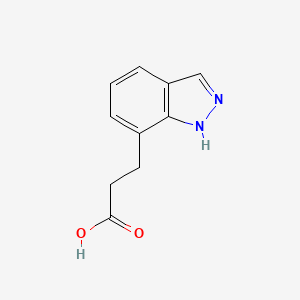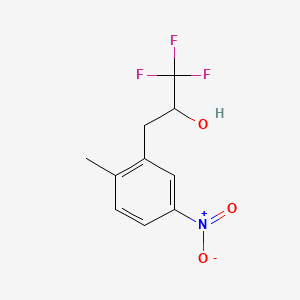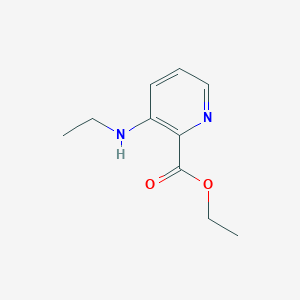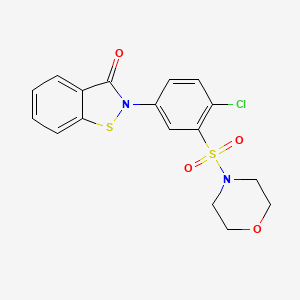
2-(4-Chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-morpholin-4-ylsulfonylbenzoic acid with 2-aminobenzenethiol under specific conditions to form the desired benzothiazole derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The purification process may involve techniques such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMF, ethanol), and catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-morpholin-4-yl-benzoic acid: This compound shares the morpholine and chloro groups but lacks the benzothiazole ring, making it less versatile in certain reactions.
2-chloro-N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)acetamide: This compound has a similar sulfonylphenyl structure but differs in the acetamide group, which affects its reactivity and applications.
Uniqueness
2-(4-Chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. The presence of the benzothiazole ring enhances its stability and allows for more diverse chemical modifications compared to similar compounds.
Eigenschaften
Molekularformel |
C17H15ClN2O4S2 |
|---|---|
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
2-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C17H15ClN2O4S2/c18-14-6-5-12(20-17(21)13-3-1-2-4-15(13)25-20)11-16(14)26(22,23)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
InChI-Schlüssel |
NSCWBNLUISHXOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


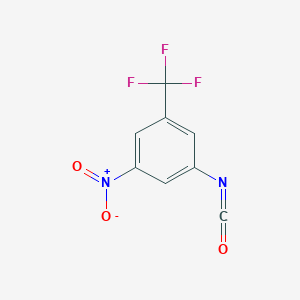

![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)
![5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)
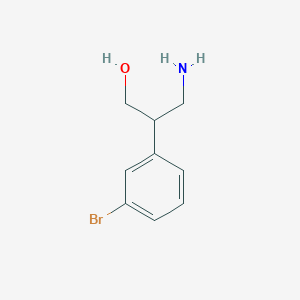
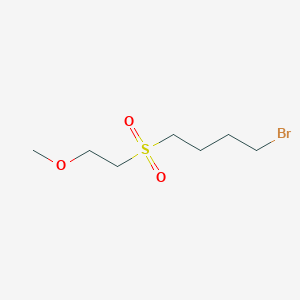

![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
